Diflorasone is a topical corticosteroid used to treat itching and inflammation of the skin.
Diflorasone is a Corticosteroid. The mechanism of action of diflorasone is as a Corticosteroid Hormone Receptor Agonist.
Diflorasone is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes.
See also: Diflorasone Diacetate (active moiety of).
Diflorasone
CAS No.: 2557-49-5
Cat. No.: VC21536251
Molecular Formula: C22H28F2O5
Molecular Weight: 410.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2557-49-5 |
|---|---|
| Molecular Formula | C22H28F2O5 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 |
| Standard InChI Key | WXURHACBFYSXBI-XHIJKXOTSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
| SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
| Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Diflorasone has the chemical formula C₂₂H₂₈F₂O₅, while its diacetate derivative has the formula C₂₆H₃₂F₂O₇ . Chemically, diflorasone diacetate is defined as 6α,9-difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate .
The compound belongs to the class of organic compounds known as 21-hydroxysteroids, with a steroid backbone carrying a hydroxyl group at the 21-position . The molecular structure features a pregnadiene framework with two fluorine atoms at the 6α and 9 positions, which significantly enhance its anti-inflammatory potency.
Table 1: Chemical and Physical Properties of Diflorasone and Diflorasone Diacetate
The high binding affinity for the glucocorticoid receptor correlates with diflorasone's potent clinical efficacy. The compound's activity at the progesterone receptor is significantly lower but may contribute to some of its pharmacological properties.
Clinical Applications
Diflorasone is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Specific conditions for which diflorasone has demonstrated clinical efficacy include:
-
Psoriasis
-
Atopic dermatitis
-
Neurodermatitis
-
Contact dermatitis
-
Eczematous conditions
-
Other steroid-responsive dermatoses
The compound is particularly valuable for moderate to severe manifestations of these conditions, where less potent corticosteroids may provide insufficient relief .
In Japan, diflorasone is classified under the therapeutic category of adrenocorticotropic hormones (category 2646) and is recognized as an atopic dermatitis agent .
Formulations and Dosage
Diflorasone is available in multiple formulations, with diflorasone diacetate being the most common form used in clinical practice. It is typically formulated as:
-
Ointment (0.05%)
-
Cream (0.05%)
-
Emollient cream preparations
The ointment formulation of diflorasone diacetate contains 0.5 mg diflorasone diacetate per gram in an ointment base consisting of glyceryl monostearate, propylene glycol, and white petrolatum .
The recommended dosage is to apply the medication sparingly to affected areas once daily to every 8 hours. Treatment should be discontinued when control is achieved, and the diagnosis should be reassessed if no improvement is observed within 4 weeks of therapy . Medical guidelines recommend limiting treatment to 2 consecutive weeks to minimize potential adverse effects .
Efficacy Studies
Clinical trials have established diflorasone as a highly effective topical corticosteroid. In a significant double-blind comparison involving 384 patients with dermatoses, 0.05% diflorasone diacetate cream demonstrated efficacy equivalent to 0.05% fluocinonide cream in treating psoriasis and atopic/neurodermatitis lesions .
Vasoconstrictor assays, which are laboratory methods used to compare and predict potencies of topical corticosteroids, have shown that diflorasone diacetate is generally more potent than three high-potency reference standards: fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide .
A large multicenter clinical trial involving 4,651 patients with various corticosteroid-sensitive dermatoses reported striking success with diflorasone diacetate ointment and cream (0.05%). According to clinical evaluations, 93% of patients were either cured or significantly improved following treatment .
| System Affected | Adverse Effects | Frequency |
|---|---|---|
| Skin | Atrophy, dryness, folliculitis, secondary infection, striae, pigmentation changes | Not defined |
| Endocrine | HPA axis suppression (with higher potency used >2 weeks) | Not defined |
| Sensory | Burning, itching, irritation | Not defined |
| Hair | Hypertrichosis | Not defined |
| Dermatological | Acneiform eruptions, hypopigmentation, perioral dermatitis, allergic contact dermatitis, maceration, miliaria | Not defined |
| Ocular (Postmarketing Reports) | Cataract, glaucoma, central serous chorioretinopathy | Not defined |
| Musculoskeletal | Arthralgia | Not defined |
Topically applied diflorasone can be absorbed in sufficient amounts to produce systemic effects. Symptoms of overdose include thinning of skin and suppression of the adrenal cortex, leading to decreased ability to respond to stress .
The use of diflorasone is contraindicated in cases of underlying infection, hypersensitivity, and ophthalmic applications. Caution is advised for chronic therapy, particularly in children, as it may interfere with growth and development .
Several comparative studies have evaluated diflorasone against other topical corticosteroids. In vasoconstrictor assays, which correlate reasonably well with clinical efficacy, diflorasone diacetate demonstrated potency greater than reference standards including fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide .
In terms of potency classification, diflorasone formulations are categorized as follows:
The relative potency follows the general pattern for topical corticosteroids, with ointment formulations providing greater potency than creams, which in turn are more potent than lotions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume